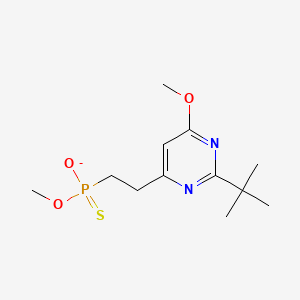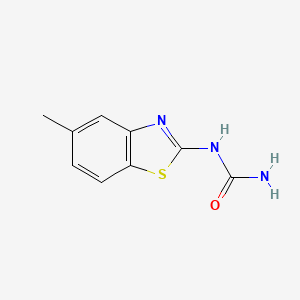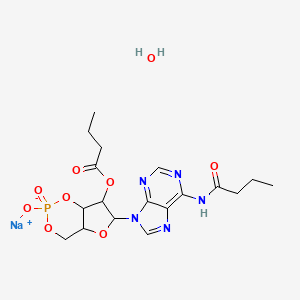
YNYJCXXOTFZQBS-UHFFFAOYSA-M
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
YNYJCXXOTFZQBS-UHFFFAOYSA-M is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phosphonothioate group, a methoxypyrimidinyl moiety, and a tert-butyl group. These structural features contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of YNYJCXXOTFZQBS-UHFFFAOYSA-M typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of 2-tert-butyl-6-methoxypyrimidine with an appropriate alkylating agent, followed by the introduction of the phosphonothioate group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
YNYJCXXOTFZQBS-UHFFFAOYSA-M undergoes various chemical reactions, including:
Oxidation: The phosphonothioate group can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can convert the phosphonothioate group to a phosphine oxide.
Substitution: The methoxypyrimidinyl moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include phosphonate derivatives, phosphine oxides, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
YNYJCXXOTFZQBS-UHFFFAOYSA-M has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biochemical pathways.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its reactivity and stability.
作用機序
The mechanism by which YNYJCXXOTFZQBS-UHFFFAOYSA-M exerts its effects involves its interaction with specific molecular targets. The phosphonothioate group can act as a mimic of phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the enzyme’s active site, thereby blocking the enzyme’s normal function. The methoxypyrimidinyl moiety may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- O-Methyl [2-(2-tert-butyl-6-methylpyrimidin-4-yl)ethyl]phosphonothioate
- O-Methyl [2-(2-tert-butyl-6-ethoxypyrimidin-4-yl)ethyl]phosphonothioate
- O-Methyl [2-(2-tert-butyl-6-chloropyrimidin-4-yl)ethyl]phosphonothioate
Uniqueness
YNYJCXXOTFZQBS-UHFFFAOYSA-M stands out due to its methoxy group, which can influence its reactivity and binding properties. This structural feature may enhance its solubility and stability compared to similar compounds with different substituents.
特性
CAS番号 |
117291-73-3 |
|---|---|
分子式 |
C12H20N2O3PS- |
分子量 |
303.337 |
IUPAC名 |
2-(2-tert-butyl-6-methoxypyrimidin-4-yl)ethyl-methoxy-oxido-sulfanylidene-$l^{5} |
InChI |
InChI=1S/C12H21N2O3PS/c1-12(2,3)11-13-9(8-10(14-11)16-4)6-7-18(15,19)17-5/h8H,6-7H2,1-5H3,(H,15,19)/p-1 |
InChIキー |
YNYJCXXOTFZQBS-UHFFFAOYSA-M |
SMILES |
CC(C)(C)C1=NC(=CC(=N1)OC)CCP(=S)([O-])OC |
同義語 |
methyl [2-(1,1-dimethylethyl)-6-methoxypyrimidin-4-yl]ethylphosphonothioate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3-Bis[8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoyloxy]propyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate](/img/structure/B568302.png)
![2-[(Cyclopropylmethyl)sulfanyl]-6-methoxypyridine](/img/structure/B568304.png)






![2,2,2-Trifluoro-1-(hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone](/img/structure/B568315.png)
![[(3aR,4S,6R,6aR)-4-benzoyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl benzoate](/img/structure/B568317.png)
![(1R,10R,12S,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione](/img/structure/B568319.png)
